An In-Depth Technical Guide to 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde
An In-Depth Technical Guide to 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde, a substituted pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. While direct literature on this specific molecule is emerging, this document synthesizes available data, discusses its chemical characteristics based on established principles of reactivity for analogous structures, and outlines its potential applications in drug discovery and development.
Core Compound Identity and Properties
5-Bromo-3-chloro-2-methoxyisonicotinaldehyde is a polysubstituted pyridinecarboxaldehyde. The strategic placement of bromo, chloro, methoxy, and aldehyde functional groups on the pyridine ring imparts a unique electronic and steric profile, making it a versatile intermediate for the synthesis of more complex molecules.
| Property | Value | Source |
| CAS Number | 1224604-20-9 | [1][2] |
| Molecular Formula | C₇H₅BrClNO₂ | [3] |
| Molecular Weight | 250.49 g/mol | [3] |
| Appearance | Not explicitly stated, likely a solid | Inferred |
| Solubility | Soluble in common organic solvents | Inferred |
Synthesis and Mechanistic Considerations
A related synthesis of 5-bromo-2-chloroisonicotinic acid from 2,5-dichloropyridine has been patented, which involves a displacement reaction followed by hydroxylation.[4] This suggests that similar strategies could be employed to introduce the desired substituents on the pyridine ring before converting a precursor to the aldehyde.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde.
Chemical Reactivity and Synthetic Potential
The reactivity of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde is governed by the interplay of its functional groups on the electron-deficient pyridine ring.
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The Aldehyde Group: This is a primary site for a variety of chemical transformations. It can readily undergo nucleophilic addition, condensation reactions (e.g., Knoevenagel condensation), oxidation to the corresponding carboxylic acid, and reduction to an alcohol.[5] The electron-withdrawing nature of the pyridine ring and the halogen substituents is expected to enhance the electrophilicity of the aldehyde carbon.
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The Pyridine Ring: The pyridine ring is generally electron-deficient, a characteristic further amplified by the presence of the bromo and chloro substituents. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by the electron-withdrawing groups. The methoxy group, being an electron-donating group through resonance, can modulate this reactivity.
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The Halogen Substituents: The bromo and chloro groups can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at these positions. This is a cornerstone of modern drug discovery, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Halogenated pyridines are valuable building blocks in medicinal chemistry for this reason.[6]
Illustrative Reaction: Knoevenagel Condensation
This reaction is a classic example of the aldehyde group's reactivity and is widely used in the synthesis of pharmacologically active molecules.
Caption: Schematic of a Knoevenagel condensation involving 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde.
Applications in Drug Discovery and Development
Substituted pyridines are a prevalent motif in a vast number of approved drugs and clinical candidates. The unique arrangement of functional groups in 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde makes it a highly attractive scaffold for the development of novel therapeutics.
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Scaffold for Library Synthesis: Its multiple points of diversification (the aldehyde and two distinct halogen atoms) allow for the creation of large and diverse chemical libraries for high-throughput screening.
-
Bioisosteric Replacement: The substituted pyridine core can act as a bioisostere for other aromatic systems, such as a phenyl ring, potentially improving pharmacokinetic properties like solubility and metabolic stability. The presence of chloro and methoxy groups can have beneficial effects on intermolecular interactions with biological targets.[7]
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Modulation of Physicochemical Properties: The bromo, chloro, and methoxy groups can be used to fine-tune the lipophilicity, electronic distribution, and metabolic stability of a lead compound. For example, the introduction of halogens can block sites of metabolism and improve binding affinity through halogen bonding.
Given the prevalence of substituted pyridines in medicinal chemistry, this compound could serve as a key intermediate for the synthesis of inhibitors for a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors. The aldehyde functionality provides a handle for conjugation to other molecules or for direct interaction with active site residues. The field of heterocycle-based multicomponent reactions is a powerful tool in drug discovery where such aldehydes are valuable starting materials.[8]
Analytical Characterization
A comprehensive analytical approach is necessary to confirm the structure and purity of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyridine ring proton and the aldehyde proton. The chemical shifts will be influenced by the electronic effects of the substituents. |
| ¹³C NMR | Resonances for each of the seven carbon atoms, including the characteristic aldehyde carbon signal at a downfield chemical shift. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of 250.49 g/mol . The isotopic pattern of bromine and chlorine will be a key diagnostic feature. |
| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the aldehyde C=O stretch, along with bands corresponding to the C-O stretch of the methoxy group and the aromatic C=C and C-N stretching vibrations of the pyridine ring. |
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde. The following information is based on the Safety Data Sheet for this compound.[3]
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Hazards: May be harmful if ingested or inhaled.[3] It is an irritant and may cause irritation to the mucous membranes and upper respiratory tract.[3] The toxicological properties have not been fully investigated.[3]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and protective clothing.[3] Ensure adequate ventilation during use.[3]
-
Handling: Avoid prolonged exposure.[3] After contact with skin, wash immediately.[3]
-
Storage: Store in a cool, dry, and well-ventilated area.
-
Incompatibilities: Strong oxidizing agents, strong acids, and strong bases.[3]
-
Hazardous Decomposition Products: Under fire conditions, it may emit toxic fumes of carbon monoxide, carbon dioxide, hydrogen bromide, hydrogen chloride, and nitrogen oxides.[3]
Experimental Protocol: Representative Oxidation to the Carboxylic Acid
This protocol describes a general procedure for the oxidation of the aldehyde group to a carboxylic acid, a common transformation in medicinal chemistry to introduce a key acidic functional group for salt formation or hydrogen bonding interactions.
Objective: To synthesize 5-Bromo-3-chloro-2-methoxyisonicotinic acid from 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde.
Materials:
-
5-Bromo-3-chloro-2-methoxyisonicotinaldehyde
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1.0 g of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde in 20 mL of acetone in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
In a separate beaker, prepare a solution of 1.5 g of KMnO₄ in 30 mL of water.
-
Slowly add the KMnO₄ solution to the stirred solution of the aldehyde at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and quench the excess KMnO₄ by the dropwise addition of a saturated aqueous solution of NaHSO₃ until the purple color disappears and a brown precipitate of MnO₂ forms.
-
Acidify the mixture with concentrated HCl to pH ~2.
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 5-Bromo-3-chloro-2-methoxyisonicotinic acid can be purified by recrystallization or column chromatography.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the aldehyde proton signal and the appearance of a carboxylic acid proton signal in the ¹H NMR spectrum, along with the correct molecular ion in the mass spectrum, will validate the success of the reaction.
References
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Chem Service. (2015, May 5). SAFETY DATA SHEET: Agribrom. Retrieved from [Link]
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(n.d.). SAFETY DATA SHEET. Retrieved from [Link]
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PubChemLite. (n.d.). 5-bromo-3-fluoro-2-methoxyisonicotinaldehyde (C7H5BrFNO2). Retrieved from [Link]
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Fricano, A. M., et al. (2022, March 2). Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. ChemRxiv. [Link]
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PubMed. (2022, January 12). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Retrieved from [Link]
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ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. Retrieved from [Link]
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National Institutes of Health. (2023, February 3). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. Retrieved from [Link]
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MDPI. (n.d.). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Bromo-2-chloro-3-methylpyridine in Research and Development. Retrieved from [Link]
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YouTube. (2021, June 28). Substituent Effects on Reactivity. Retrieved from [Link]
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PubChem. (n.d.). Methyl 5-bromo-2-chloroisonicotinate. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-3-chlorobenzene-1,2-diamine. Retrieved from [Link]
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ResearchGate. (2025, August 8). structure-rate-reactivity correlation in the oxidation of substituted benzaldehydes by imidazolium fluorochromate. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
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MDPI. (n.d.). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Retrieved from [Link]
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Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]
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ResearchGate. (n.d.). Structure-reactivity correlation in the oxidation of substitutedbenzaldehydes by benzyltriethylammonium chlorochromate. Retrieved from [Link]
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